molecular formula C17H17NO2 B2924591 7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane CAS No. 1556097-38-1

7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane

Cat. No.: B2924591
CAS No.: 1556097-38-1
M. Wt: 267.328
InChI Key: NDZQPOIWVNPTIC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor molecule containing both nitrogen and oxygen functionalities. The reaction conditions often include the use of a base to facilitate the cyclization process . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, such as controlling temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution and addition reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane can be compared with other spirocyclic compounds, such as:

Properties

IUPAC Name

7,7-diphenyl-2,5-dioxa-8-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-3-7-14(8-4-1)17(15-9-5-2-6-10-15)13-20-16(18-17)11-19-12-16/h1-10,18H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZQPOIWVNPTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CO1)NC(CO2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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